molecular formula C10H10OS2 B083008 Cinnamic acid, beta-hydroxydithio-, methyl ester CAS No. 13636-68-5

Cinnamic acid, beta-hydroxydithio-, methyl ester

Cat. No. B083008
CAS RN: 13636-68-5
M. Wt: 210.3 g/mol
InChI Key: CZFGTEBAPGAKRP-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cinnamic acid, beta-hydroxydithio-, methyl ester, also known as 4-methylthio-3-butenyl is a natural compound found in various plants. It is a member of the cinnamic acid family, which is known for its biological and pharmacological activities. This compound has gained significant attention in scientific research due to its potential benefits in various fields.

Mechanism Of Action

The exact mechanism of action of cinnamic acid, beta-hydroxydithio-, methyl ester is not fully understood. However, it is believed to exert its biological effects through various mechanisms, including the modulation of gene expression, inhibition of cell proliferation, and induction of apoptosis.

Biochemical And Physiological Effects

Cinnamic acid, beta-hydroxydithio-, methyl ester has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. It has also been found to have antioxidant properties and may play a role in the prevention of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

Cinnamic acid, beta-hydroxydithio-, methyl ester has several advantages for lab experiments. It is readily available and can be easily synthesized. It is also relatively stable and can be stored for extended periods. However, one limitation is that it may exhibit different biological effects depending on the cell type or experimental conditions.

Future Directions

There are several future directions for the research on cinnamic acid, beta-hydroxydithio-, methyl ester. One area of interest is the development of novel synthesis methods to improve the yield and purity of the compound. Another area is the investigation of its potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the exact mechanism of action and to determine the optimal conditions for its use in various applications.

Synthesis Methods

Cinnamic acid, beta-hydroxydithio-, methyl ester can be synthesized through various methods. One of the most common methods is the reaction between 3-methylthiopropionaldehyde and acrolein. This reaction is catalyzed by an enzyme called pyridoxal 5'-phosphate-dependent enzyme.

Scientific Research Applications

Cinnamic acid, beta-hydroxydithio-, methyl ester has been extensively studied for its potential benefits in various fields. It has been found to possess anti-cancer, anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been studied for its potential use in the food industry as a flavoring agent.

properties

CAS RN

13636-68-5

Product Name

Cinnamic acid, beta-hydroxydithio-, methyl ester

Molecular Formula

C10H10OS2

Molecular Weight

210.3 g/mol

IUPAC Name

methyl (Z)-3-hydroxy-3-phenylprop-2-enedithioate

InChI

InChI=1S/C10H10OS2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-7,11H,1H3/b9-7-

InChI Key

CZFGTEBAPGAKRP-JXMROGBWSA-N

Isomeric SMILES

CS/C(=C/C(=O)C1=CC=CC=C1)/S

SMILES

CSC(=S)C=C(C1=CC=CC=C1)O

Canonical SMILES

CSC(=CC(=O)C1=CC=CC=C1)S

synonyms

3-Hydroxy-3-phenylpropenedithioic acid methyl ester

Origin of Product

United States

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